Ethyl 3-amino-3-(pyridin-4-yl)propanoate
Description
The Ubiquity of β-Amino Acids in Synthetic Chemistry
β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the third carbon atom from the carboxyl group. This seemingly subtle structural alteration has profound implications for their chemical and biological properties. In synthetic chemistry, β-amino acids are prized for their ability to form unique secondary structures in peptides, often imparting enhanced stability against enzymatic degradation. researchgate.netresearchgate.net Their incorporation into peptide backbones can induce helical and sheet-like conformations, influencing molecular recognition and biological activity. researchgate.net Furthermore, β-amino acids serve as versatile precursors for the synthesis of a wide array of complex organic molecules, including alkaloids, polyketides, and other natural products.
Significance of Pyridine (B92270) Functionality in Organic Building Blocks
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of biologically active compounds and functional materials. researchgate.net Its presence can significantly influence a molecule's properties, including its basicity, polarity, and ability to engage in hydrogen bonding and metal coordination. In medicinal chemistry, the pyridine moiety is a common pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor, a ligand for metal ions in metalloenzymes, or a scaffold to orient other functional groups. researchgate.net Its electron-deficient nature also allows for a range of chemical modifications, making it a versatile component in the design of new molecular entities.
Structural Classification of Ethyl 3-amino-3-(pyridin-4-yl)propanoate within β-Amino Esters
This compound belongs to the class of β-aryl-β-amino acid esters. Its core structure consists of a three-carbon propanoate chain with an amino group at the β-position (C3) and a 4-pyridyl substituent also attached to the β-carbon. The presence of the ester group provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. The key structural features are:
β-Amino Ester: The amino and ester functional groups are separated by two carbon atoms.
Chiral Center: The β-carbon, bonded to the amino group, the pyridine ring, a hydrogen atom, and the rest of the carbon chain, is a stereocenter. Therefore, the compound can exist as a pair of enantiomers.
4-Substituted Pyridine: The pyridine ring is attached at the 4-position, which influences its electronic properties and steric accessibility compared to its 2- and 3-substituted isomers.
Below is a table summarizing the key structural and chemical identifiers for this compound. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 23448234 |
| Canonical SMILES | CCOC(=O)CC(C1=CC=NC=C1)N |
Overview of Research Trajectories for Pyridine-Substituted β-Amino Acid Derivatives
Research into pyridine-substituted β-amino acid derivatives is driven by their potential applications in medicinal chemistry and materials science. A significant focus of this research is the development of novel synthetic methodologies to access these compounds with high efficiency and stereoselectivity. The synthesis of the 2-pyridyl isomer, for instance, has been explored as an intermediate in the preparation of thrombin inhibitors. chemicalbook.com
Key research trajectories include:
Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure pyridine-substituted β-amino esters is a major area of investigation. Chiral catalysts are employed to control the stereochemical outcome of the reaction, which is crucial for the biological activity of the final products.
Medicinal Chemistry Applications: These compounds are being explored as building blocks for the synthesis of new therapeutic agents. The combination of the pyridine ring and the β-amino acid scaffold can lead to molecules with interesting pharmacological profiles, including potential anticancer and antimicrobial activities. mdpi.com
Peptidomimetics: The incorporation of these unnatural amino acids into peptide sequences is being studied to create peptidomimetics with enhanced stability and novel biological functions.
Materials Science: The ability of the pyridine nitrogen to coordinate with metal ions makes these compounds attractive for the development of new materials, such as catalysts and fluorescent sensors.
While specific research on this compound is not as extensively documented as for some of its isomers, the foundational knowledge of β-amino acids and pyridine chemistry provides a strong basis for its potential as a valuable synthetic intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-9(11)8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUSVQSWWDQQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634255 | |
| Record name | Ethyl 3-amino-3-(pyridin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77742-28-0 | |
| Record name | Ethyl 3-amino-3-(pyridin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies for Ethyl 3 Amino 3 Pyridin 4 Yl Propanoate
Transformations at the Amino Group
The primary amino group is a key site for derivatization, acting as a nucleophile in various reactions. These transformations are fundamental for incorporating the core structure of ethyl 3-amino-3-(pyridin-4-yl)propanoate into larger molecules, such as peptides or heterocyclic systems.
Acylation and Alkylation Reactions
The primary amine of this compound can readily undergo N-acylation with various acylating agents, such as acid chlorides, anhydrides, or activated esters, to form the corresponding amides. This reaction is one of the most common transformations for β-amino esters. The general conditions for these reactions are well-established and typically involve a base to neutralize the acid byproduct.
Similarly, N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents onto the nitrogen atom, modifying the compound's steric and electronic properties.
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl chloride | N-acetyl amide |
| Acylation | Benzoic anhydride | N-benzoyl amide |
| Alkylation | Methyl iodide | N-methyl amine |
Formation of Cyclic Structures Involving the Amine
The bifunctional nature of this compound, containing both an amine and a β-carbonyl equivalent, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. One of the most notable reactions is its participation in multicomponent reactions like the Biginelli reaction to form dihydropyrimidinones (DHPMs). echemi.comquora.com In this reaction, a β-amino ester condenses with an aldehyde and urea (B33335) (or thiourea) under acidic conditions to yield a substituted dihydropyrimidinone. pearson.commatanginicollege.ac.in
The reaction proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-amino ester. Subsequent cyclization and dehydration yield the final heterocyclic product. This strategy allows for the rapid construction of complex molecules with potential biological activities. echemi.com For this compound, this would result in a dihydropyrimidinone ring bearing a pyridin-4-yl group at the 4-position.
Reactions at the Ester Functionality
The ethyl ester group provides another handle for chemical modification, primarily through nucleophilic acyl substitution or reduction.
Hydrolysis and Transesterification
The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-3-(pyridin-4-yl)propanoic acid. This transformation is often a necessary step in the synthesis of peptide-like molecules or other derivatives where a free carboxylic acid is required.
Enzymatic hydrolysis offers a route to enantiomerically pure β-amino acids from their racemic esters. Lipases, such as Lipase (B570770) PSIM from Burkholderia cepacia, have been shown to be effective for the kinetic resolution of racemic β-amino ester hydrochlorides, providing the unreacted (R)-ester and the (S)-amino acid with excellent enantiomeric excess. arkat-usa.org
Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be performed. This is typically catalyzed by an acid or base and is useful for introducing different alkyl groups into the ester functionality, which can alter the compound's solubility or reactivity.
Reduction to Alcohol Derivatives
The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the ethyl ester to the corresponding 1,3-amino alcohol, 3-amino-3-(pyridin-4-yl)propan-1-ol. orgsyn.orgdoubtnut.comdoubtnut.com This reaction provides access to a different class of compounds where the ester is replaced by a hydroxymethyl group, offering new possibilities for further functionalization.
Table 2: Reactions at the Ester Group
| Reaction Type | Reagent(s) | Product Functional Group | Product Name Example |
|---|---|---|---|
| Hydrolysis | NaOH, H₂O / H₃O⁺ | Carboxylic Acid | 3-amino-3-(pyridin-4-yl)propanoic acid |
| Reduction | LiAlH₄, THF | Primary Alcohol | 3-amino-3-(pyridin-4-yl)propan-1-ol uni.lu |
Modifications and Functionalization of the Pyridine (B92270) Ring
The pyridine ring in this compound is an electron-deficient aromatic system. This electronic nature dictates its reactivity towards substitution reactions.
Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom. wikipedia.orgyoutube.com When such reactions are forced under harsh conditions, substitution typically occurs at the C-3 position. youtube.com
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions, as the electronegative nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex. echemi.comquora.comstackexchange.com However, since the C-4 position is already substituted in the target molecule, this reactivity is primarily relevant for related pyridine derivatives with leaving groups at the ortho or para positions.
A powerful strategy to enhance the reactivity of the pyridine ring is through N-oxidation. wikipedia.org Oxidation of the pyridine nitrogen with an oxidizing agent like a peroxy acid (e.g., m-CPBA) yields the corresponding pyridine N-oxide. arkat-usa.orgwikipedia.org This transformation has two key effects:
It activates the ring towards electrophilic substitution, particularly at the C-4 position, by allowing the N-oxide oxygen to donate electron density. matanginicollege.ac.inrsc.org
It activates the C-2 and C-4 positions towards nucleophilic attack, often after activation with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride. wikipedia.orgsemanticscholar.org
This N-oxide intermediate can be used to introduce a variety of functional groups onto the pyridine ring, after which the N-oxide can be removed by deoxygenation (e.g., with PCl₃ or H₂/Pd) to restore the pyridine. semanticscholar.org This approach provides a versatile route to functionalized pyridine derivatives that are not accessible through direct substitution methods. matanginicollege.ac.inresearchgate.net
Electrophilic Aromatic Substitution Studies
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which significantly deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgyoutube.com Resonance analysis shows that the electron density is lowest at the C2, C4, and C6 positions (ortho and para to the nitrogen), making these sites particularly unreactive towards electrophiles. quora.comquora.com Any electrophilic attack is therefore directed to the C3 and C5 positions (meta), which are less deactivated. youtube.com Furthermore, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. This further increases the deactivation of the ring, making substitution even more challenging and requiring harsh reaction conditions, which often result in very low yields. wikipedia.orgyoutube.comyoutube.com
For this compound, the 4-position is already substituted, leaving the 2, 3, 5, and 6 positions available. Based on the electronic properties of pyridine, direct electrophilic attack would be predicted to occur, if at all, at the C3 or C5 positions.
A common strategy to enhance the reactivity of pyridines toward EAS is the formation of a pyridine N-oxide. wikipedia.orgyoutube.com The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the C2, C4, and C6 positions, making substitution reactions feasible under milder conditions. quora.comyoutube.compearson.comresearchgate.net In the case of the N-oxide of this compound, electrophilic attack would be strongly directed to the C2 and C6 positions. After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. youtube.com
| Reaction Type | Typical Conditions | Predicted Outcome for this compound | Rationale |
|---|---|---|---|
| Nitration | Conc. HNO₃ / Conc. H₂SO₄, high temp. | No reaction or very low yield of 3-nitro product. | Extreme deactivation of the pyridinium ion formed under acidic conditions. youtube.com |
| Halogenation | Br₂ or Cl₂, Lewis acid, high temp. | No reaction or very low yield of 3-bromo/chloro product. | Deactivation of the ring and complexation of the Lewis acid with the pyridine nitrogen. youtube.com |
| Friedel-Crafts Acylation/Alkylation | Acyl/Alkyl Halide, AlCl₃ | No reaction. | The pyridine nitrogen acts as a Lewis base and coordinates strongly with the AlCl₃ catalyst, deactivating it and the ring. youtube.com |
| Nitration of N-oxide derivative | Conc. HNO₃ / Conc. H₂SO₄ | Substitution at C2 and/or C6 positions. | The N-oxide group activates the ortho (C2, C6) and para (C4) positions; since C4 is blocked, substitution occurs at C2/C6. pearson.comresearchgate.net |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The participation of this compound in such reactions can be envisaged in two primary ways: coupling involving the pyridine ring or coupling involving the primary amino group.
For the pyridine ring to act as the electrophilic partner in reactions like Suzuki, Sonogashira, or Heck coupling, a leaving group (typically a halide or triflate) is required on the ring. mdpi.com The parent molecule lacks such a group. Therefore, derivatization to introduce a halogen at the C2, C3, C5, or C6 position would be a necessary prerequisite for these transformations.
Alternatively, the primary amino group can serve as a nucleophilic partner in C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction would couple the amine with an aryl or heteroaryl halide/triflate to form a secondary amine. This strategy is widely used in medicinal chemistry to synthesize complex arylamines. wikipedia.orgrsc.org The success of such a reaction would depend on the choice of catalyst, ligand, and base to avoid competing side reactions. nih.gov
| Reaction Type | Required Substrate Modification | Potential Coupling Partner | Catalyst System (Example) | Expected Product |
|---|---|---|---|---|
| Suzuki Coupling | Halogenation of pyridine ring (e.g., at C2) | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Aryl-substituted pyridine derivative |
| Sonogashira Coupling | Halogenation of pyridine ring (e.g., at C2) | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Alkynyl-substituted pyridine derivative mdpi.com |
| Heck Coupling | Halogenation of pyridine ring (e.g., at C2) | Alkene | Pd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N) | Alkenyl-substituted pyridine derivative |
| Buchwald-Hartwig Amination | None (uses the primary amine) | Aryl bromide | Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOtBu) | N-aryl derivative of the parent compound wikipedia.orgnih.gov |
Chemo- and Regioselective Derivatization Investigations
The presence of multiple reactive sites in this compound—the primary amine, the pyridine nitrogen, and the ester—presents a challenge and an opportunity for selective derivatization. Achieving selectivity requires exploiting the subtle differences in the reactivity of these functional groups.
Primary Amine vs. Pyridine Nitrogen: The primary aliphatic amine is generally more nucleophilic and basic than the pyridine nitrogen (pKa of a typical primary alkylammonium ion is ~10-11, while that of the pyridinium ion is ~5.2). This difference is the key to selectivity. Under carefully controlled conditions (e.g., using one equivalent of an acylating agent at low temperature), it is possible to selectively acylate or sulfonylate the primary amine without modifying the less nucleophilic pyridine nitrogen. researchgate.net Protection of the more reactive primary amine, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), would allow for subsequent reactions to be directed specifically at the pyridine nitrogen. nih.gov
Ester Group: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation must be managed to avoid unintended reactions at other sites. For example, strong basic conditions for hydrolysis could potentially lead to side reactions involving the amine. Enzymatic hydrolysis could offer a milder and more selective alternative.
Pyridine Nitrogen: The pyridine nitrogen can be selectively targeted for reactions such as N-oxidation (using reagents like m-CPBA) or N-alkylation (using alkyl halides). These reactions typically proceed without affecting the primary amine or ester, especially if the primary amine is protonated under slightly acidic conditions, thereby masking its nucleophilicity.
| Target Site | Reaction | Reagent/Conditions | Key Selectivity Challenge |
|---|---|---|---|
| Primary Amine | N-Acylation | Acetyl chloride (1 eq.), Et₃N, low temp. | Avoiding reaction at the pyridine nitrogen. researchgate.net |
| Primary Amine | N-Boc Protection | (Boc)₂O, mild base | Highly selective for the more nucleophilic primary amine. |
| Pyridine Nitrogen | N-Oxidation | m-CPBA or H₂O₂/AcOH | Generally selective for the pyridine nitrogen. |
| Pyridine Nitrogen | N-Alkylation (Quaternization) | Methyl iodide | Selective for the pyridine nitrogen over the sterically hindered and less nucleophilic primary amine. |
| Ethyl Ester | Hydrolysis | LiOH, H₂O/THF | Choosing conditions mild enough to prevent side reactions. |
Structural Elucidation and Spectroscopic Characterization of Ethyl 3 Amino 3 Pyridin 4 Yl Propanoate
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework, mass, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Although specific experimental spectra for Ethyl 3-amino-3-(pyridin-4-yl)propanoate are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds like other ethyl 3-aminopropanoates. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl ester group would present as a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂). The protons on the propanoate backbone (positions 2 and 3) would likely appear as a complex multiplet pattern between 2.5 and 4.5 ppm, due to the chiral center at C3 making the adjacent C2 protons diastereotopic. The pyridine (B92270) ring protons would typically appear in the aromatic region, with two distinct signals corresponding to the protons adjacent to the nitrogen (α-protons, ~8.5 ppm) and the other two protons (β-protons, ~7.3 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. Key expected signals include the ester carbonyl carbon (C=O) around 172 ppm, the pyridine carbons between 122 and 150 ppm, and the carbons of the ethyl group (OCH₂ at ~61 ppm and CH₃ at ~14 ppm). The aliphatic carbons of the propanoate backbone (C2 and C3) would resonate between approximately 40 and 55 ppm.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR Predictions | ||
|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -O-CH₂-CH₃ | ~1.2 | Triplet (t) |
| -CH₂-CH(NH₂)- | ~2.7 | Multiplet (m) |
| -O-CH₂-CH₃ | ~4.1 | Quartet (q) |
| -CH₂-CH(NH₂)- | ~4.4 | Multiplet (m) |
| Pyridine H (β to N) | ~7.3 | Doublet (d) |
| Pyridine H (α to N) | ~8.5 | Doublet (d) |
| -NH₂ | Variable | Broad Singlet (br s) |
| ¹³C NMR Predictions | ||
| Assignment | Predicted Chemical Shift (δ, ppm) | |
| -O-CH₂-CH₃ | ~14.2 | |
| -CH₂-CH(NH₂)- | ~42.5 | |
| -CH₂-CH(NH₂)- | ~53.0 | |
| -O-CH₂-CH₃ | ~61.0 | |
| Pyridine C (β to N) | ~122.5 | |
| Pyridine C (α to N) | ~150.1 | |
| Pyridine C (γ to N) | ~151.0 | |
| -C=O | ~172.0 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns. For this compound (C₁₀H₁₄N₂O₂), the calculated molecular weight is 194.11 g/mol . Under techniques like Electron Ionization (EI), the molecule is expected to fragment in predictable ways. Common fragmentation pathways for β-amino esters include the loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester, or cleavage of the bond between C2 and C3 of the propanoate chain. The pyridine ring itself is relatively stable and would likely remain intact in major fragments.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Identity |
|---|---|
| 194 | [M]⁺ (Molecular Ion) |
| 149 | [M - OC₂H₅]⁺ |
| 121 | [M - COOC₂H₅]⁺ |
| 106 | [C₅H₄N-CHNH₂]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridine radical cation) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands. The N-H stretching of the primary amine would appear as a medium-intensity band (or pair of bands) in the 3300-3400 cm⁻¹ region. A strong, sharp absorption around 1735 cm⁻¹ would be characteristic of the C=O stretch of the saturated ester. Other significant peaks would include C-H stretching vibrations for both aliphatic and aromatic protons (2850-3100 cm⁻¹) and pyridine ring C=N and C=C stretching vibrations in the 1450-1610 cm⁻¹ range. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. The primary chromophore in this compound is the pyridine ring. Pyridine and its derivatives typically exhibit strong absorptions in the UV region corresponding to π → π* transitions. For related β-pyridyl amino acids, absorption maxima have been observed between 288–304 nm. acs.org A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed.
X-ray Crystallographic Analysis of Related β-Amino Acid Esters with Pyridine Moieties
While a specific crystal structure for this compound is not available in the literature, analysis of closely related structures provides significant insight into the expected solid-state conformation and intermolecular interactions. Studies on complex molecules incorporating both pyridine and amino acid ester-like fragments reveal key structural features. researchgate.netnih.gov
Determination of Molecular Conformation and Bond Geometries
X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional shape. In a related, more complex structure, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, the bond lengths and angles within the pyridine ring and the ethyl propanoate moiety are consistent with standard values. researchgate.net For instance, the C=O bond of the ester is typically around 1.20 Å, while the C-O single bond is near 1.33 Å. researchgate.net The pyridine ring is planar, but the substituents attached to it, including the flexible propanoate chain, can adopt various conformations to minimize steric hindrance and optimize packing forces. The dihedral angle between the plane of the pyridine ring and the plane of the substituent is a critical conformational parameter. researchgate.netmdpi.com
Table 3: Representative Bond Lengths from a Related Pyridine-Containing Propanoate Derivative. researchgate.net
| Bond | Length (Å) |
|---|---|
| O=C-O (ester) | 1.333 (4) |
| O-CH₂ (ester) | 1.450 (4) |
| C-C (ethyl) | 1.474 (6) |
| Pyridine C-N | 1.320 (4) - 1.342 (4) |
| Pyridine C-C | 1.378 (4) - 1.409 (4) |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The arrangement of molecules in a crystal lattice is dictated by a network of non-covalent interactions. For a molecule like this compound, hydrogen bonding is expected to be a dominant force. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the ester carbonyl oxygen and the pyridine nitrogen atom are potent hydrogen bond acceptors. This can lead to the formation of extensive one-, two-, or three-dimensional networks, linking molecules together. nih.gov For example, N—H···O and N—H···N hydrogen bonds are commonly observed in such structures. researchgate.netmdpi.com
Computational and Theoretical Investigations of Ethyl 3 Amino 3 Pyridin 4 Yl Propanoate
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry.
Geometry Optimization and Energetic Profiles
This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Such calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles of Ethyl 3-amino-3-(pyridin-4-yl)propanoate. Energetic profiles could map the energy changes during specific molecular motions, such as bond rotation, providing insight into the molecule's flexibility. No specific optimized geometry data or energetic profiles for this compound are available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small gap suggests high reactivity. For the related compound, Ethyl 3-[(pyridin-2-yl)amino]propanoate, detailed FMO analyses have been performed, but equivalent data for the pyridin-4-yl isomer is absent.
Table 5.1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO | Data Not Available |
| Energy of LUMO | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
Conformational Analysis and Energy Landscape Exploration
Molecules with rotatable bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This exploration of the potential energy surface is vital for understanding how the molecule's shape influences its interactions and properties. Such a study for this compound has not been published.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is frequently used to model chemical reactions, mapping out the entire reaction pathway from reactants to products. This involves identifying intermediate structures and, crucially, the high-energy transition states that connect them. Analyzing these transition states provides deep insights into reaction kinetics and mechanisms. There are no published studies detailing the reaction mechanisms or transition state analyses involving this compound.
Molecular Dynamics Simulations for Understanding Solution-State Behavior
While DFT calculations are often performed in a simulated vacuum (gas phase), molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent environment over time. MD simulations provide a dynamic picture of how the molecule interacts with solvent molecules, how its conformation changes, and how it moves, which is essential for understanding its real-world behavior in solution. No MD simulation studies for this compound have been reported.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. These predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results. While experimental data may exist in various databases, detailed computational predictions and their correlation with experimental spectra for this specific compound are not available in the scientific literature.
Applications in Advanced Organic Synthesis and Chemical Research
Utility as a Core Building Block for Complex Organic Molecules
The unique arrangement of functional groups in ethyl 3-amino-3-(pyridin-4-yl)propanoate makes it an important building block for the synthesis of complex organic molecules. The primary amine and the ester group provide two points of reactivity, allowing for the sequential or simultaneous introduction of various substituents. The pyridine (B92270) ring not only imparts specific physicochemical properties to the final products but can also be further functionalized.
This compound is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The β-amino ester functionality is known to participate in various cyclization reactions to form heterocycles such as pyrazolone (B3327878) and pyridinone derivatives. nih.gov For instance, the primary amine can react with diketones or their equivalents, while the ester can undergo intramolecular condensation, leading to the formation of six-membered rings.
One of the key applications of β-amino esters is in the synthesis of dihydropyrimidines and their derivatives through multicomponent reactions. While not specifically documented for this compound, its structural motifs are amenable to such transformations, which are crucial in medicinal chemistry. Furthermore, β-amino esters are well-established precursors for the synthesis of β-lactams, the core structure of penicillin and related antibiotics. The reaction of the amino group with a suitable acyl chloride can lead to the formation of the four-membered azetidinone ring.
The structure of this compound serves as a robust scaffold for building multi-functionalized molecules. The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing another point for diversification.
Development of Chemical Libraries and Compound Arrays
The creation of chemical libraries is a cornerstone of modern drug discovery and chemical biology. Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules. This compound, with its multiple points of reactivity, is an ideal building block for DOS.
By systematically reacting the amine and ester functionalities with a variety of reagents in a combinatorial fashion, large libraries of compounds can be rapidly synthesized. For example, a multicomponent reaction involving an aldehyde, malononitrile, and an ethyl acetoacetate (B1235776) can yield 4H-pyran derivatives. scielo.org.mx The use of this compound in such reactions could lead to novel compound collections with potential biological activities. The generation of such libraries is crucial for screening against biological targets to identify new lead compounds for drug development. nih.gov
Exploration in Chemical Biology Research for Probing Molecular Interactions
Molecular probes are essential tools in chemical biology for studying and visualizing biological processes. Fluorescent probes, in particular, allow for the real-time monitoring of molecular interactions within living systems. While direct applications of this compound as a molecular probe have not been extensively reported, its structural components suggest a strong potential for such applications.
For instance, pyridyl amino acids have been developed as environmentally sensitive fluorescent probes. nih.gov These molecules can exhibit changes in their fluorescent properties in response to their local environment, such as viscosity, which can be used to study protein-protein interactions and cellular functions. acs.org The combination of a pyridine ring and an amino acid-like structure in this compound makes it a promising candidate for the development of novel fluorescent probes. The synthesis of aminopyridines with fluorescent properties has been reported, and these can be used for "click and probing" applications. mdpi.com The functional groups on this compound could be modified to attach fluorophores or other reporter groups, enabling its use in probing biological systems.
Future Research Directions and Emerging Opportunities
Development of Novel, Greener Synthetic Methodologies
The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes. For Ethyl 3-amino-3-(pyridin-4-yl)propanoate, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and significant waste generation. Emerging greener methodologies applicable to this target molecule include biocatalysis and the use of alternative reaction media.
One promising avenue is the use of enzyme-catalyzed reactions. For instance, lipase-catalyzed Michael additions of aromatic amines to acrylates have been successfully demonstrated for the synthesis of β-amino acid esters. mdpi.comresearchgate.net A potential biocatalytic route to this compound would involve the reaction of 4-aminopyridine (B3432731) with ethyl acrylate, catalyzed by an immobilized lipase (B570770) like Lipase TL IM from Thermomyces lanuginosus. mdpi.com This approach offers benefits such as mild reaction conditions (e.g., temperatures around 35 °C), the use of greener solvents like methanol, and high selectivity, thereby reducing the formation of byproducts. mdpi.com
| Parameter | Traditional Synthesis | Potential Greener Method (Lipase-Catalyzed) |
| Catalyst | Strong acids or bases | Immobilized Lipase (e.g., Lipozyme TL IM) |
| Solvent | Often high-boiling organic solvents | Methanol, or potentially solvent-free |
| Temperature | High temperatures (e.g., 120-160 °C) | Mild temperatures (e.g., 35-55 °C) |
| Byproducts | Potential for di-addition and other side reactions | High selectivity, minimal byproducts |
| Sustainability | Higher energy consumption, potential for hazardous waste | Lower energy input, biodegradable catalyst, easier workup |
This table compares a conventional synthesis approach with a potential greener, enzyme-catalyzed alternative for producing β-amino esters. mdpi.com
Furthermore, multicomponent reactions (MCRs) represent another strategy to enhance the green credentials of pyridine (B92270) synthesis. researchgate.net Designing a one-pot MCR that combines readily available starting materials to directly yield the target compound would significantly improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. researchgate.net
Unveiling New Reactivity Patterns and Selective Transformations
The synthetic utility of this compound is intrinsically linked to the reactivity of its constituent functional groups: the pyridine ring, the secondary amine, and the ethyl ester. Future research should aim to explore and exploit this reactivity to forge new molecular architectures. A key challenge in pyridine chemistry is achieving regioselectivity, particularly the functionalization of the C4 position. chemrxiv.org
Recent advances have shown that direct, C4-selective C-H functionalization of unfunctionalized pyridines is possible. chemrxiv.org A notable example is the C4-selective sulfonylation, which proceeds through activation of the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.org Applying such a strategy to the pyridine ring of the title compound could provide a direct route to novel derivatives without the need for pre-functionalized starting materials or protecting groups.
The selective transformation of other parts of the molecule also presents opportunities. The secondary amine can be a nucleophile for alkylation, acylation, or arylation reactions, while the ester group is amenable to hydrolysis, amidation, or reduction. Investigating the chemoselectivity of these transformations will be crucial for developing modular synthetic routes to a library of derivatives. For example, selective N-acylation followed by ester hydrolysis could produce novel building blocks for peptidomimetics.
Computational Design and Virtual Screening for Derivative Synthesis
In silico methods are powerful tools for accelerating the discovery of new molecules with desired properties, thereby reducing the time and cost associated with laboratory synthesis and screening. For this compound, computational studies can provide deep insights into its structural, electronic, and biological properties, guiding the synthesis of new derivatives.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to model the molecule's geometry, analyze its frontier molecular orbitals (HOMO-LUMO), and map its molecular electrostatic potential. researchgate.netresearchgate.net These analyses help predict the most likely sites for electrophilic and nucleophilic attack, offering a theoretical foundation for the reactivity patterns discussed in the previous section. researchgate.net Similar studies have been performed in detail on the pyridin-2-ylamino isomer, providing a clear methodological template. researchgate.netresearchgate.net
Moreover, virtual screening and molecular docking can be used to explore the potential of derivatives as ligands for specific biological targets. peerj.com A workflow could involve:
Scaffold Definition: Using the this compound core.
Virtual Library Generation: Computationally adding a wide variety of functional groups at reactive sites (e.g., the pyridine ring, the secondary amine).
Molecular Docking: Screening this virtual library against the binding sites of therapeutic targets, such as protein kinases or proteases. peerj.com
Scoring and Selection: Ranking the derivatives based on their predicted binding affinity and interactions with key amino acid residues. peerj.com
This approach allows for the rational design of compounds with a higher probability of biological activity, prioritizing the most promising candidates for physical synthesis.
| Computational Technique | Application for Derivative Synthesis | Research Finding Example (on related compounds) |
| Density Functional Theory (DFT) | Predict reactivity, analyze molecular orbitals, calculate spectroscopic properties. | Calculation of HOMO-LUMO energy gaps and mapping of electrostatic potential to identify reactive sites. researchgate.net |
| Molecular Docking | Predict binding modes and affinities of virtual derivatives in a protein's active site. | Identification of key H-bond and hydrophobic interactions between pyridine-based inhibitors and ROCK1 kinase. peerj.com |
| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time. | Confirmation that H-bond interactions between a ligand and key residues (K105, M156) remained stable. peerj.com |
| 3D-QSAR | Develop predictive models linking chemical structure to biological activity. | Creation of a model to guide the design of new inhibitors with improved potency. peerj.com |
This table outlines computational techniques and their application in the design and virtual screening of novel derivatives based on the target compound's scaffold.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages, including enhanced safety, better process control, improved scalability, and the potential for automation. nih.govvcu.edu The synthesis of this compound and its derivatives is well-suited for integration with these modern platforms.
Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer compared to batch reactors. mdpi.comresearchgate.net This is especially beneficial for exothermic reactions or when precise temperature control is critical to prevent side reactions. The lipase-catalyzed synthesis of β-amino acid esters, for example, has been successfully implemented in a continuous-flow microreactor, achieving high yields with a short residence time of just 30 minutes. mdpi.comresearchgate.net This enzymatic flow process represents a powerful synergy between greener synthesis and process intensification.
Furthermore, automated synthesis platforms can be used to rapidly generate libraries of derivatives for screening. researchgate.net A modular flow setup could be designed where a stream of this compound is sequentially mixed with different reagents under various conditions to produce a spatially addressed array of new compounds. Such platforms can integrate reaction, workup, and even purification steps, drastically accelerating the drug discovery and materials development cycle. nih.gov Researchers have already demonstrated the automated flow synthesis of complex pyridine-containing scaffolds like tetrahydronaphthyridines, highlighting the maturity and potential of this technology. nih.gov
Q & A
Basic: What are the optimized laboratory synthesis routes for Ethyl 3-amino-3-(pyridin-4-yl)propanoate?
Answer:
The compound can be synthesized via reductive amination of its ketone precursor, Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. A common route involves reacting ethyl isonicotinoylacetate with ammonium acetate and sodium cyanoborohydride in methanol under reflux (yield ~86%) . Alternative methods include catalytic hydrogenation using Pd/C or enzymatic reduction for enantioselective synthesis. For intermediate synthesis, methyl 3-chloro-3-oxopropanoate has been employed in coupling reactions with pyridine derivatives under basic conditions (e.g., tripotassium phosphate in THF) .
Key Data:
- Precursor: Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS 26377-17-3) .
- Yield: 86% for ketone precursor synthesis .
Advanced: How can enantiomeric resolution of this compound be achieved?
Answer:
Chiral chromatography using columns like Chiralpak® IA/IB or enzymatic resolution with lipases (e.g., Candida antarctica) are effective. For example, enantiomers of structurally similar compounds (e.g., Ethyl (3R)- and (3S)-3-amino-3-(2,4-difluorophenyl)propanoate) have been separated via chiral HPLC with hexane:isopropanol mobile phases . X-ray crystallography (via SHELXL ) can confirm absolute configuration.
Key Data:
- Reference: Enantiomers separated using chiral columns (retention time differences ≥2 minutes) .
Basic: What analytical methods confirm the structure and purity of this compound?
Answer:
- LCMS: Molecular ion peaks (e.g., m/z 789.1 [M+H]⁺ observed in related compounds) .
- HPLC: Retention times (e.g., 1.01 minutes under SMD-FA05 conditions) using C18 columns with acetonitrile/water gradients .
- NMR: ¹H/¹³C NMR for functional group identification. HSQC NMR can validate coupling patterns in pyridinyl groups .
- X-ray crystallography: SHELX software refines crystal structures, confirming bond lengths and angles .
Advanced: How does the choice of catalyst influence the stabilization of intermediates during synthesis?
Answer:
Metal catalysts (e.g., Pd, Ni) enhance reductive steps. For example, heterogeneous catalysts stabilize lignin-derived monomers via reductive solvolysis, a principle applicable to pyridine-containing compounds . In this compound synthesis, Pd/C under H₂ gas facilitates selective reduction of ketones to amines while minimizing side reactions.
Key Data:
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture and acidic/basic conditions to prevent hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) for 4 weeks show <5% degradation when stored properly .
Advanced: How can mechanistic studies explain contradictions in reaction yields under varying pH?
Answer:
pH affects protonation of the pyridine ring and amine group, altering reactivity. At pH <3, the amine is protonated, reducing nucleophilicity and slowing amination. At pH >10, the pyridine nitrogen deprotonates, increasing electron density and reaction rate. Kinetic studies (monitored via inline FTIR or HPLC) optimize pH for maximum yield (e.g., pH 7–8 for reductive amination) .
Key Data:
- Optimal pH range: 7–8 for amination reactions .
Basic: What computational tools aid in modeling the compound’s crystallographic structure?
Answer:
- SHELX Suite: For structure solution (SHELXS) and refinement (SHELXL) .
- WinGX/ORTEP: Visualize anisotropic displacement ellipsoids and generate publication-quality figures .
- Mercury CSD: Analyze packing interactions and hydrogen-bonding networks.
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
- Temperature control: Slow addition of reagents at 0–5°C minimizes exothermic side reactions .
- Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility and reduce dimerization.
- In-line purification: Employ continuous flow systems with scavenger resins to remove unreacted reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
